molecular formula C15H17N3O2 B2536176 N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide CAS No. 2411294-95-4

N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide

Cat. No.: B2536176
CAS No.: 2411294-95-4
M. Wt: 271.32
InChI Key: GKBLFZNMGMTLLL-UHFFFAOYSA-N
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Description

N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Introduction of the propyl group: This step involves alkylation reactions where the oxadiazole ring is treated with propyl halides in the presence of a base.

    Formation of the amide bond: The final step involves the reaction of the oxadiazole derivative with acryloyl chloride in the presence of a base to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The 1,2,4-oxadiazole ring is known for its antimicrobial and antifungal properties, making this compound a candidate for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the oxadiazole ring can enhance the biological activity of the compound, making it a promising candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.

    Amide-containing compounds: These compounds have similar functional groups and can undergo similar chemical reactions.

Uniqueness

N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide is unique due to the specific arrangement of its functional groups, which can lead to distinct biological and chemical properties. Its combination of the oxadiazole ring with a propyl group and an amide moiety makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-6-13-17-15(20-18-13)12-8-5-7-11(9-12)10-16-14(19)4-2/h4-5,7-9H,2-3,6,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBLFZNMGMTLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC=CC(=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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